molecular formula C23H35N3O4S B1450966 Dansyl-DL-valine cyclohexylammonium salt CAS No. 84540-67-0

Dansyl-DL-valine cyclohexylammonium salt

Cat. No.: B1450966
CAS No.: 84540-67-0
M. Wt: 449.6 g/mol
InChI Key: XAAKQPYBZYQKNA-UHFFFAOYSA-N
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Description

Dansyl-DL-valine cyclohexylammonium salt is a chemical compound with the molecular formula C23H35N3O4S. It is a salt form of Dansyl-DL-valine, which is commonly used as an analyte in chromatographic separation and separation columns. This compound is particularly useful for the separation of enantiomers and diastereomers of dansyl amino acids, aromatic carboxylic acids, and isoxazolines .

Preparation Methods

The synthesis of Dansyl-DL-valine cyclohexylammonium salt typically involves the reaction of Dansyl chloride with DL-valine in the presence of a base, followed by the addition of cyclohexylamine to form the salt. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dansyl-DL-valine cyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dansyl-DL-valine cyclohexylammonium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dansyl-DL-valine cyclohexylammonium salt involves its ability to interact with various molecular targets through its dansyl group. The dansyl group is known for its fluorescent properties, which makes it useful in fluorescence-based assays. The compound can bind to specific proteins or enzymes, allowing researchers to study their interactions and activities. The molecular pathways involved often include binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Dansyl-DL-valine cyclohexylammonium salt can be compared with other similar compounds such as:

    Dansyl-L-valine cyclohexylammonium salt: Similar in structure but differs in the chirality of the valine moiety.

    Dansyl-DL-alanine cyclohexylammonium salt: Similar dansyl group but with alanine instead of valine.

    Dansyl-DL-leucine cyclohexylammonium salt: Similar dansyl group but with leucine instead of valine.

The uniqueness of this compound lies in its specific application for the separation of enantiomers and diastereomers of dansyl amino acids, which makes it particularly valuable in chromatographic techniques .

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S.C6H13N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;7-6-4-2-1-3-5-6/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAKQPYBZYQKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201004829
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]valine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-67-0
Record name Cyclohexanamine compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]valine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84540-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]valine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-DL-valine, compound with cyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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